Methyl 4-bromo-3-(carbamothioylamino)benzoate
Description
Methyl 4-bromo-3-(carbamothioylamino)benzoate is a brominated aromatic ester featuring a carbamothioylamino (–NH–C(S)–NH₂) substituent at the 3-position of the benzoate ring. Its molecular formula is C₉H₈BrN₂O₂S (calculated from data in ), with a molecular weight of 264.14 g/mol . The compound’s structure combines electrophilic (bromine) and nucleophilic (thiourea-like) moieties, making it a versatile intermediate in organic synthesis, particularly in the development of heterocycles or metal-chelating ligands. Notably, its synthesis and applications are less documented compared to structurally related brominated esters, necessitating comparisons with analogs to infer its properties.
Properties
IUPAC Name |
methyl 4-bromo-3-(carbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-14-8(13)5-2-3-6(10)7(4-5)12-9(11)15/h2-4H,1H3,(H3,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNGAUAGDYSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(carbamothioylamino)benzoate typically involves the reaction of 4-bromo-3-nitrobenzoic acid with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and esterification. The use of continuous flow reactors and automated systems ensures consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(carbamothioylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonyl and thiol derivatives.
Hydrolysis: The major product is 4-bromo-3-(carbamothioylamino)benzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-(carbamothioylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(carbamothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-bromo-3-(bromomethyl)benzoate
- Molecular Formula : C₉H₇Br₂O₂
- Molecular Weight : 322.03 g/mol (calculated from formula in )
- Key Differences: Substituent: Bromomethyl (–CH₂Br) at the 3-position instead of carbamothioylamino. Reactivity: The bromomethyl group undergoes nucleophilic substitution (e.g., SN2 reactions) more readily than the carbamothioylamino group, making it useful in alkylation or cross-coupling reactions . Safety: Bromomethyl derivatives are associated with lachrymatory effects and skin irritation, as noted in safety data for 4-(bromomethyl)benzaldehyde (). Similar hazards are inferred for this compound .
Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate
- Molecular Formula : C₁₈H₁₇N₃O₃
- Molecular Weight : 323.35 g/mol
- Key Differences: Substituent: A carbamoylamino (–NH–C(O)–NH–) group linked to a 1-methylindole moiety at the 4-position. This compound may exhibit higher binding affinity to biological targets compared to the thiourea analog . Solubility: Increased hydrophobicity due to the indole ring may reduce aqueous solubility relative to the carbamothioylamino derivative.
tert-Butyl 5-bromo-1,3-thiazole-4-carboxylate
- Molecular Formula: C₈H₁₀BrNO₂S (from )
- Molecular Weight : 264.14 g/mol
- Key Differences :
- Core Structure : Thiazole ring instead of a benzene ring, offering distinct electronic properties (e.g., aromatic heterocycle with sulfur and nitrogen).
- Reactivity : The thiazole’s electron-deficient nature facilitates electrophilic substitutions at specific positions, unlike the benzoate’s bromine-directed reactivity.
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Potential Applications |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-(carbamothioylamino)benzoate | C₉H₈BrN₂O₂S | 264.14 | –NH–C(S)–NH₂ | Nucleophilic thiourea, Br-directed | Ligand synthesis, drug intermediates |
| Methyl 4-bromo-3-(bromomethyl)benzoate | C₉H₇Br₂O₂ | 322.03 | –CH₂Br | SN2 substitutions, alkylation | Polymer crosslinkers, agrochemicals |
| Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate | C₁₈H₁₇N₃O₃ | 323.35 | –NH–C(O)–NH–(1-methylindole) | Hydrogen bonding, bioactivity | Pharmaceuticals, kinase inhibitors |
| tert-Butyl 5-bromo-1,3-thiazole-4-carboxylate | C₈H₁₀BrNO₂S | 264.14 | Thiazole ring, –Br | Electrophilic thiazole substitutions | Heterocyclic chemistry, catalysts |
Biological Activity
Methyl 4-bromo-3-(carbamothioylamino)benzoate, with the molecular formula and a molecular weight of 289.15 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
The compound is synthesized through the reaction of 4-bromo-3-nitrobenzoic acid with thiourea, followed by esterification with methanol. The synthesis typically occurs under reflux conditions in organic solvents like ethanol or methanol. The chemical structure features a bromine atom and a thiourea group, which contribute to its unique reactivity and biological interactions.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the stability of the compound's interaction with target proteins.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases. The exact inhibitory mechanisms often involve competitive binding to the enzyme's active site.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
-
Antimicrobial Properties :
- Another research published in Pharmaceutical Biology investigated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
-
Neuroprotective Effects :
- A study in Neuroscience Letters assessed the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates under neurotoxic conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-bromo-3-methylbenzoate | Structure | Used in Suzuki coupling reactions; limited biological data |
| Methyl 4-(bromomethyl)benzoate | Structure | Investigated for anti-HIV properties; less potent than this compound |
This compound stands out due to its combination of a bromine atom and a thiourea group, providing distinct reactivity profiles compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
